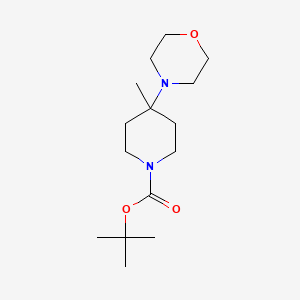

1-Boc-4-Methyl-4-morpholin-4-yl-piperidine

Vue d'ensemble

Description

Méthodes De Préparation

The synthesis of 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions involving the cyclization of appropriate precursors.

Introduction of the Morpholine Ring: The morpholine ring is introduced via nucleophilic substitution reactions, where a suitable morpholine derivative reacts with the piperidine intermediate.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing automated synthesis techniques and stringent reaction controls.

Analyse Des Réactions Chimiques

1-Boc-4-Methyl-4-morpholin-4-yl-piperidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield deprotected amines.

Substitution: Nucleophilic substitution reactions can occur at the morpholine ring, where halogenated reagents replace hydrogen atoms, forming new derivatives.

Applications De Recherche Scientifique

Chemical Properties and Structure

1-Boc-4-Methyl-4-morpholin-4-yl-piperidine has the following chemical characteristics:

- IUPAC Name : tert-butyl 4-methyl-4-morpholin-4-ylpiperidine-1-carboxylate

- Molecular Formula : C15H28N2O3

- Molecular Weight : 284.39 g/mol

- CAS Number : 864369-95-9

The compound features a piperidine core, a morpholine ring, and a tert-butoxycarbonyl (Boc) protecting group, which enhances its stability and solubility in biological systems.

Scientific Research Applications

This compound has diverse applications across several research domains:

Medicinal Chemistry

This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its structural features allow it to interact effectively with biological targets, making it valuable for developing drugs aimed at treating neurological and cardiovascular diseases.

Case Study: Antidepressant Activity

A study demonstrated that this compound exhibits significant inhibition of monoamine oxidase B (MAO-B), with an IC50 value of approximately 0.51 μM, suggesting its potential as an antidepressant agent.

Organic Synthesis

In organic chemistry, this compound is utilized as a building block for synthesizing complex organic molecules. Its ability to undergo various chemical transformations, such as oxidation and reduction, makes it an essential reagent in synthetic routes.

Comparison Table of Similar Compounds

| Compound Name | Structure Features | Applications |

|---|---|---|

| 1-Boc-4-Morpholin-4-ylmethyl-piperidine | Similar to 1-Boc-4-Methyl but with methyl on morpholine | Intermediate in drug synthesis |

| 4-Methylmorpholine | Lacks piperidine group | Solvent and catalyst |

| 1-Boc-4-Methylpiperidine | Lacks morpholine group | Less versatile in synthetic applications |

The biological activities of this compound are noteworthy:

Table of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antidepressant Activity | Inhibition of MAO-B | |

| Neuroprotective Effects | Modulation of neurotransmitter levels | |

| Anticancer Properties | Induction of apoptosis in cancer cells |

Research indicates that the compound can modulate neurotransmitter levels, contributing to its neuroprotective effects. Additionally, it has shown anticancer properties by inhibiting the proliferation of various cancer cell lines .

Industrial Applications

In industry, this compound is used in the production of specialty chemicals and materials, including polymers and surfactants. Its unique structural properties allow for tailored functionalities in these applications.

Mécanisme D'action

The mechanism of action of 1-Boc-4-Methyl-4-morpholin-4-yl-piperidine is primarily related to its ability to interact with biological targets through its morpholine and piperidine rings. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways. The Boc protecting group ensures stability and selectivity during these interactions, allowing for controlled release and activation of the compound in biological systems .

Comparaison Avec Des Composés Similaires

1-Boc-4-Methyl-4-morpholin-4-yl-piperidine can be compared with other similar compounds, such as:

1-Boc-4-Morpholin-4-ylmethyl-piperidine: This compound features a similar structure but with a methyl group attached to the morpholine ring, offering different reactivity and applications.

4-Methylmorpholine: A simpler compound with only the morpholine ring, lacking the piperidine and Boc groups, used in different contexts such as solvents and catalysts.

1-Boc-4-Methylpiperidine: This compound lacks the morpholine ring, making it less versatile in certain synthetic applications.

The uniqueness of this compound lies in its combined structural features, which provide a balance of stability, reactivity, and functional versatility.

Activité Biologique

1-Boc-4-Methyl-4-morpholin-4-yl-piperidine (CAS No. 864369-95-9) is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a morpholine ring, which is known for its ability to enhance bioavailability and efficacy in drug design. The following sections detail the biological activity, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Boc Group : A tert-butoxycarbonyl (Boc) protecting group that enhances stability.

- Morpholine Ring : Contributes to solubility and interaction with biological targets.

- Piperidine Core : Provides a basic nitrogen atom that can participate in various interactions.

The biological activity of this compound is primarily attributed to its interactions with specific biological targets:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes involved in neurotransmission and metabolic pathways.

- Receptor Modulation : It may act on receptors associated with neurological functions, influencing pathways related to mood and cognition.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

1. Antidepressant Activity

A study investigated the inhibitory effects of various piperidine derivatives, including this compound, on MAO-B. The compound demonstrated significant inhibition, suggesting its potential as an antidepressant agent. The IC50 value was reported at approximately 0.51 μM, indicating potent activity against this enzyme .

2. Neuroprotective Effects

Research into the neuroprotective properties of morpholine derivatives highlighted their ability to modulate neurotransmitter levels, particularly serotonin and norepinephrine. This modulation is crucial for maintaining mood stability and cognitive functions .

3. Anticancer Properties

In vitro studies have shown that this compound exhibits anticancer activity by inhibiting the growth of various cancer cell lines, including breast and lung cancers. The compound's mechanism involves inducing apoptosis in cancer cells, which was evidenced by increased caspase activity in treated samples .

Propriétés

IUPAC Name |

tert-butyl 4-methyl-4-morpholin-4-ylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28N2O3/c1-14(2,3)20-13(18)16-7-5-15(4,6-8-16)17-9-11-19-12-10-17/h5-12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHDZOXHJFQEDTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN(CC1)C(=O)OC(C)(C)C)N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60460626 | |

| Record name | tert-Butyl 4-methyl-4-(morpholin-4-yl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60460626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864369-95-9 | |

| Record name | tert-Butyl 4-methyl-4-(morpholin-4-yl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60460626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.